2-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, ethoxy, methoxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 4-(methoxymethyl)-6-methylpyridine-3-carbonitrile under acidic or basic conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- **2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
Uniqueness
The unique combination of functional groups in 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H22N6O7 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22N6O7/c1-4-36-23-10-16(13-26-28-24-19(12-25)17(14-35-3)9-15(2)27-24)5-7-22(23)37-21-8-6-18(29(31)32)11-20(21)30(33)34/h5-11,13H,4,14H2,1-3H3,(H,27,28)/b26-13+ |
InChI Key |
HLCUTMMUZXWUDI-LGJNPRDNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CC(=C2C#N)COC)C)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=CC(=C2C#N)COC)C)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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